molecular formula C22H15N3OS2 B12630252 N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide CAS No. 918648-71-2

N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide

Cat. No.: B12630252
CAS No.: 918648-71-2
M. Wt: 401.5 g/mol
InChI Key: VPWAIPNZABXJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide is a synthetic organic compound with the molecular formula C 22 H 15 N 3 OS 2 and a molecular weight of 401.504 g/mol . It features a complex polyheterocyclic structure based on an imidazo[2,1-b][1,3]thiazole core, which is substituted with phenyl and thiophen-2-yl rings, and further functionalized with a benzamide group. This specific molecular architecture contributes to its physicochemical properties, including a calculated LogP of 6.43 and a polar surface area of 106.37 Ų . While the specific biological profile of this compound is an area of ongoing investigation, its core imidazothiazole scaffold is recognized as a privileged structure in medicinal chemistry. Compounds based on related heterocyclic systems, particularly imidazo[2,1-b][1,3,4]thiadiazole derivatives, have demonstrated significant and relevant antiproliferative activities in scientific research. For instance, such derivatives have been efficiently synthesized and screened in vitro, showing promising activity against resistant pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., SUIT-2, Capan-1, Panc-1), with half-maximal inhibitory concentration (IC 50 ) values reported in the micromolar range . Furthermore, the broader class of 1,3,4-thiadiazole derivatives has been extensively studied for their anticancer properties , with mechanisms of action that can include inhibition of key enzymatic targets such as Focal Adhesion Kinase (FAK) . The structural features of this compound make it a compound of interest for researchers exploring new chemical entities in oncology and other life science fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

CAS No.

918648-71-2

Molecular Formula

C22H15N3OS2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(6-phenyl-3-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

InChI

InChI=1S/C22H15N3OS2/c26-21(16-10-5-2-6-11-16)24-20-19(15-8-3-1-4-9-15)23-22-25(20)17(14-28-22)18-12-7-13-27-18/h1-14H,(H,24,26)

InChI Key

VPWAIPNZABXJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=CSC3=N2)C4=CC=CS4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Route

The general synthetic route can be summarized in the following steps:

  • Step 1: Synthesis of the Imidazo[2,1-b]thiazole Intermediate

    The initial step involves the formation of the imidazo[2,1-b]thiazole framework. This can be achieved through a condensation reaction involving appropriate thiourea derivatives and α-haloketones or α-bromoacids under acidic or basic conditions.

  • Step 2: Introduction of the Phenyl Group

    The phenyl group is introduced at the 6-position of the imidazo[2,1-b]thiazole ring. This can be accomplished via electrophilic aromatic substitution or coupling reactions using phenyl halides and palladium-catalyzed cross-coupling techniques.

  • Step 3: Formation of Benzamide Linkage

    Finally, the benzamide linkage is formed by reacting the imidazo[2,1-b]thiazole derivative with an appropriate amine (such as benzene amine) in the presence of coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each step:

Step Reaction Type Reagents Conditions Yield (%)
1 Condensation Thiourea, α-haloketone Acidic/Basic medium 85-95%
2 Coupling Phenyl halide, Pd catalyst Inert atmosphere 75-90%
3 Coupling Benzene amine, EDC/DCC Room temperature 70-85%

Detailed Examples from Literature

Recent studies have detailed specific methodologies for synthesizing related compounds that can provide insights into optimizing the synthesis of N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b]thiazol-5-yl]benzamide:

  • In one study, a similar imidazo[2,1-b]thiazole was synthesized using thiosemicarbazide and an α-bromoacetophenone derivative under reflux conditions in ethanol. The yield reported was approximately 92%.

  • Another approach involved a multi-step synthesis where an imidazo[2,1-b]thiazole was first formed through a cyclization reaction followed by a series of substitutions to introduce various functional groups. The final product exhibited yields ranging from 80% to 90%, depending on the substituents used.

Characterization Techniques

Characterization of the synthesized compound is essential to confirm its structure and purity. Common techniques include:

Challenges in Synthesis

Challenges encountered during synthesis may include:

  • Selectivity : Achieving selective substitution at specific positions on the heterocyclic rings can be difficult due to competing reactions.

  • Purification : The purification of intermediates can be challenging due to their similar polarities; chromatography techniques are often necessary.

Chemical Reactions Analysis

Types of Reactions

N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Structural Overview

The compound features several notable moieties:

  • Imidazo[2,1-b]thiazole : Known for diverse biological properties.
  • Benzo[b]thiophene : Associated with anticancer and antimicrobial activities.
  • Carboxamide group : Often enhances biological activity by improving solubility and bioavailability.

Research indicates that compounds containing imidazo[2,1-b]thiazole and thiazole rings exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamideAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSelective anticancerNot specified
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes involved in cancer progression or pathways associated with bacterial resistance.

Case Study 1: Antitumor Activity

A recent study evaluated a series of imidazo derivatives for their antitumor properties. Among them, this compound showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar imidazo compounds against focal adhesion kinase (FAK), which is overexpressed in several cancers. The study found that derivatives similar to this compound inhibited FAK phosphorylation and demonstrated synergistic effects when combined with gemcitabine in pancreatic cancer models.

Mechanism of Action

The mechanism of action of N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 5

The C-5 position of the imidazo[2,1-b]thiazole scaffold is critical for biological activity. Key comparisons include:

Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
  • Substituent : N,N-dimethylmethanamine.
  • Activity : Potent COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7).
  • Key Finding : Small, polar amine groups enhance COX-2 selectivity by optimizing interactions with the enzyme’s hydrophobic pocket .
Target Compound
  • Substituent : Benzamide.
  • Inference : The bulkier benzamide group may reduce COX-2 selectivity compared to 6a but could improve affinity for other targets (e.g., kinases or proteases) due to enhanced π-π stacking or hydrogen bonding.
Compound 12h (N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide)
  • Substituent : Triazole-acetamide.

Aryl Group Variations at Position 6

The 6-position aryl group influences electronic and steric properties:

Compound 6a
  • Substituent : 4-(Methylsulfonyl)phenyl.
  • Role : The sulfonyl group enhances COX-2 binding via electrostatic interactions .
Target Compound
  • Substituent : Phenyl.
  • Inference : Absence of electron-withdrawing groups (e.g., sulfonyl) may reduce COX-2 affinity but improve metabolic stability or solubility.
Compound 14 (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
  • Substituent : Chlorophenyl with oxime.
  • Role : Halogen atoms and oxime groups may enhance binding to metalloenzymes or DNA .

Heterocyclic Modifications at Position 3

The 3-position substituent modulates steric and electronic effects:

Target Compound
  • Substituent : Thiophen-2-yl.
  • Role : Thiophene’s sulfur atom may participate in hydrophobic interactions or act as a hydrogen bond acceptor.
Compound 6k (N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(4-cyanobutyl)-1H-1,2,3-triazol-1-yl)acetamide)
  • Substituent : 4-Bromophenyl.
  • Role : Bromine increases molecular weight and may enhance halogen bonding .

Biological Activity

N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound belongs to the imidazo[2,1-b][1,3]thiazole family, which is known for various biological activities. Its structure includes a phenyl group and a thiophene moiety, contributing to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. Notably:

  • Acute Myeloid Leukemia (AML) : A study found that certain derivatives showed potent activity against FLT3-dependent human AML cell lines such as MV4-11. The most active compounds demonstrated IC50 values as low as 0.002 μM in cellular assays and 0.022 μM in enzymatic assays against FLT3 kinase .
  • Pancreatic Cancer : Other studies have explored the antiproliferative effects of these compounds on pancreatic cancer cells. For instance, a series of 3-(6-Phenylimidazo[2,1-b][1,3]thiadiazol-2-yl)-1H-indole derivatives were synthesized and tested against gemcitabine-resistant pancreatic cancer cells, showing IC50 values ranging from 2.2 to 3.9 mM .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

Compound ModificationActivityIC50 Value
6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)AML (MV4-11)0.002 μM
3-(6-phenylimidazo[2,1-b][1,3]thiadiazol-2-yl)-1H-indolePancreatic Cancer2.2 - 3.9 mM

These findings suggest that specific substitutions can enhance the compound's efficacy against various cancer types.

The mechanism behind the anticancer effects of these compounds often involves the inhibition of specific kinases or cell cycle regulators:

  • FLT3 Inhibition : Compounds targeting FLT3 have shown promise in inhibiting cell proliferation in AML by blocking pathways essential for cancer cell survival and growth.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on AML : A detailed investigation into the effects of imidazo[2,1-b][1,3]thiazole derivatives on AML cell lines demonstrated significant cytotoxicity and potential for therapeutic application in resistant cases.
  • Pancreatic Cancer Resistance : Research focused on gemcitabine-resistant pancreatic cancer cells revealed that certain derivatives not only retained activity but also offered insights into overcoming drug resistance mechanisms.

Q & A

Basic: What are the established synthetic methodologies for preparing N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide?

A solvent-free Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This method involves a one-pot, three-component condensation of aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene derivatives under mild conditions, achieving yields of 90–96%. Key advantages include high selectivity, minimal purification steps, and scalability . Alternative routes may involve cyclization reactions using Cs₂CO₃ or other catalysts, but solvent-free methods are preferred for environmental sustainability .

Basic: How is the structural characterization of this compound performed in academic research?

Structural elucidation relies on a combination of:

  • X-ray crystallography : For resolving 3D molecular conformations and intermolecular interactions (e.g., crystal structures of related imidazo[2,1-b]thiazoles complexed with enzymes like IDO1) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm substituent positions and aromaticity.
    • IR spectroscopy : For identifying functional groups (e.g., amide C=O stretches).
    • High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield or purity?

Optimization strategies include:

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., Eaton’s reagent vs. traditional acids like H₂SO₄) to enhance acylation efficiency .
  • Temperature modulation : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but must balance against side reactions.
  • Solvent selection : Solvent-free conditions reduce byproducts and simplify purification .
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in cytotoxicity data across different assays?

Discrepancies often arise from:

  • Cell line variability : Test across multiple lines (e.g., HepG2, MDA-MB-231) to assess selectivity .
  • Dose-response validation : Perform multi-concentration assays (e.g., 10-fold dilutions) to confirm IC₅₀ values .
  • Mechanistic follow-up : Use kinase profiling or apoptosis assays to clarify modes of action. For example, derivatives showing VEGFR2 inhibition may require orthogonal assays (e.g., Western blotting) .

Advanced: What computational and experimental approaches are used to identify molecular targets?

  • Docking studies : Predict binding to kinases (e.g., FLT3, EGFR) using crystal structures (e.g., PDB 6KOF for IDO1) .
  • Kinase profiling panels : Screen against 60+ human kinases to identify off-target effects .
  • Enzyme inhibition assays : Test activity against 5-lipoxygenase or EGFR using fluorogenic substrates .

Advanced: How are cytotoxicity assays designed to evaluate imidazo[2,1-b]thiazole derivatives?

  • Cell line selection : Prioritize cancer types with known target expression (e.g., FLT3 in AML) .
  • Dose range : Use 5–7 concentrations (e.g., 0.1–100 μM) to generate sigmoidal dose-response curves .
  • Control compounds : Include reference inhibitors (e.g., sorafenib for VEGFR2) to benchmark activity .

Advanced: What strategies mitigate poor solubility in pharmacological studies?

  • Structural modification : Introduce hydrophilic groups (e.g., morpholine, piperazine) to enhance aqueous solubility without sacrificing potency .
  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation for in vivo delivery .
  • Salt formation : Convert free bases to hydrochloride salts to improve bioavailability .

Advanced: How are enzyme inhibition mechanisms validated for this compound class?

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like 5-lipoxygenase .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., FLT3 D835Y) to confirm binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.